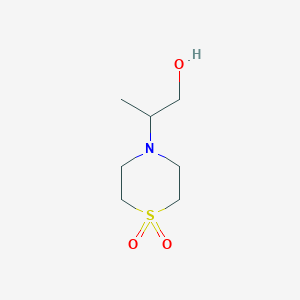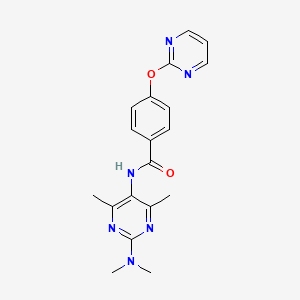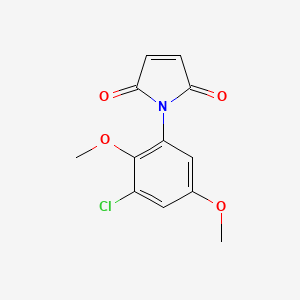![molecular formula C17H22N4O2 B2948977 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202374-20-5](/img/structure/B2948977.png)
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is an organic compound that incorporates both pyrimidine and pyridine moieties, which are fundamental components in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine, a multi-step organic synthesis is typically employed. Common synthetic routes might involve:
Nucleophilic substitution: : Starting from a pyrimidine base, an appropriate nucleophile can be introduced.
Etherification: : Utilizing an alcohol derivative to form the methoxy functional group.
Formation of the piperidine ring: : This usually requires amine precursors and suitable cyclization agents under controlled conditions.
Industrial Production Methods
Industrial production often involves more efficient, scalable methods, such as:
Flow chemistry: : For continuous synthesis and improved reaction control.
Catalytic processes: : Utilizing catalysts to enhance reaction rates and selectivity.
High-throughput screening: : Identifying optimal reaction conditions rapidly.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : Typically, oxidation of the methoxy group can occur.
Reduction: : The pyrimidine ring can be reduced under specific conditions.
Substitution: : Functional groups within the compound can be replaced using various substituents.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Substituents: : Utilizing halides for nucleophilic substitutions.
Major Products
Reactions involving this compound can yield various products, such as:
Oxidized derivatives: : Where the methoxy group is converted to a carbonyl functionality.
Reduced forms: : Resulting in saturated ring structures.
Substituted compounds: : Where different functional groups replace original ones.
Scientific Research Applications
4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a versatile molecule used in:
Chemistry: : As an intermediate in complex organic synthesis.
Biology: : For studying enzyme interactions and binding assays.
Industry: : Utilized in the development of novel materials or catalysts.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by:
Binding to specific receptors: : Often interacting with enzymes or protein targets.
Modulating pathways: : Influencing biological pathways through these interactions, potentially affecting cellular processes or signaling mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to:
Distinct functional groups: : Which confer specific chemical reactivity and biological activity.
Structural characteristics: : Differing in the arrangement and types of heterocyclic rings.
List of Similar Compounds
4-Methoxy-2-(4-{[(3-methylphenyl)oxy]methyl}piperidin-1-yl)pyrimidine: : A close analog with a different phenyl substituent.
4-Methoxy-2-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine: : Varies by the position of the methyl group on the pyridine ring.
4-Methoxy-2-(4-{[(3-chloropyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine: : Contains a chloro substituent instead of a methyl group.
Hope that was an insightful dive! Anything else pique your interest?
Properties
IUPAC Name |
4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJYSTYXANLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine](/img/structure/B2948902.png)
![3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2948903.png)
![1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2948905.png)
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)

![3-(2-chlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2948909.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2948911.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)

